N,N'-bis(4-benzoylphenyl)nonanediamide
N,N'-bis(4-benzoylphenyl)nonanediamide
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC1026929
InChI:
InChI=1S/C35H34N2O4/c38-32(36-30-22-18-28(19-23-30)34(40)26-12-6-4-7-13-26)16-10-2-1-3-11-17-33(39)37-31-24-20-29(21-25-31)35(41)27-14-8-5-9-15-27/h4-9,12-15,18-25H,1-3,10-11,16-17H2,(H,36,38)(H,37,39)
SMILES:
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)NC(=O)CCCCCCCC(=O)NC3=CC=C(C=C3)C(=O)C4=CC=CC=C4
Molecular Formula:
C35H34N2O4
Molecular Weight:
546.7 g/mol
N,N'-bis(4-benzoylphenyl)nonanediamide
CAS No.:
Cat. No.: VC1026929
Molecular Formula: C35H34N2O4
Molecular Weight: 546.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C35H34N2O4 |
|---|---|
| Molecular Weight | 546.7 g/mol |
| IUPAC Name | N,N//'-bis(4-benzoylphenyl)nonanediamide |
| Standard InChI | InChI=1S/C35H34N2O4/c38-32(36-30-22-18-28(19-23-30)34(40)26-12-6-4-7-13-26)16-10-2-1-3-11-17-33(39)37-31-24-20-29(21-25-31)35(41)27-14-8-5-9-15-27/h4-9,12-15,18-25H,1-3,10-11,16-17H2,(H,36,38)(H,37,39) |
| Standard InChI Key | JWIMVAUFLGLLAR-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)NC(=O)CCCCCCCC(=O)NC3=CC=C(C=C3)C(=O)C4=CC=CC=C4 |
| Canonical SMILES | C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)NC(=O)CCCCCCCC(=O)NC3=CC=C(C=C3)C(=O)C4=CC=CC=C4 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator